molecular formula C19H19N3OS B2624982 (E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one CAS No. 34761-20-1

(E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one

Cat. No. B2624982
CAS RN: 34761-20-1
M. Wt: 337.44
InChI Key: MZALXMDFGMVKND-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied for their effects on melanogenesis. For instance, exchanging the two substituents (3-OMe and 4-OH) on the β-phenyl ring in derivative (Z)-2-(benzylamino)-5-(4-hydroxy-3-methoxybenzylidene)thiazol-4(5H)-one (5) resulted in 14.8-fold stronger tyrosinase inhibitory activity .


Molecular Structure Analysis

The molecular formula of this compound is C17H21N3OS. It has an average mass of 315.433 Da and a monoisotopic mass of 315.140533 Da .


Chemical Reactions Analysis

The compound has been synthesized as part of a series of derivatives and examined for their effect on melanogenesis .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 483.9±55.0 °C at 760 mmHg, and a flash point of 246.5±31.5 °C. It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Mechanism of Action

The mechanism of action of (E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is not fully understood. However, it has been reported to act by inhibiting various enzymes and signaling pathways involved in the progression of various diseases. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the progression of Alzheimer's disease. It has also been reported to inhibit the activity of various kinases, such as protein kinase C and tyrosine kinase, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to possess anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

(E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has several advantages for lab experiments. It is a potent compound that exhibits various pharmacological properties, making it a useful tool for studying various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

Several future directions can be explored for (E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one. One potential direction is to study its use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, this compound can be further studied for its potential use in the treatment of cancer, bacterial and fungal infections. Furthermore, the development of new derivatives of this compound can be explored to improve its pharmacological properties and reduce its toxicity.

Synthesis Methods

Several methods have been reported in the literature for the synthesis of (E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one. One of the commonly used methods involves the condensation of 2-aminobenzylamine with 4-(dimethylamino)benzaldehyde in the presence of thiosemicarbazide. The resulting product is then treated with acetic anhydride to obtain the final compound. Other methods involve the use of different aldehydes and amines to obtain various derivatives of this compound.

Scientific Research Applications

(E)-2-(benzylamino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has been extensively studied for its various pharmacological properties. It has been reported to exhibit potent anticancer, antimicrobial, antifungal, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to possess antioxidant, anti-inflammatory, and analgesic activities.

properties

IUPAC Name

(5E)-2-benzylimino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-22(2)16-10-8-14(9-11-16)12-17-18(23)21-19(24-17)20-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZALXMDFGMVKND-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NCC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NCC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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